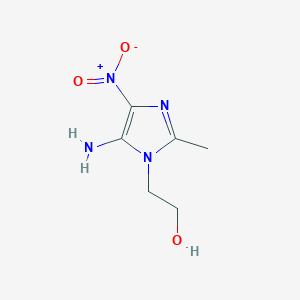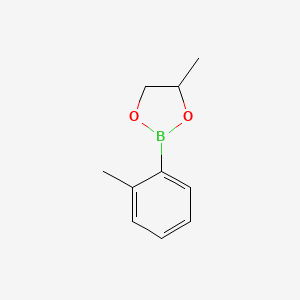![molecular formula C19H12F4N2 B14289987 1-Methyl-9-[(2,3,5,6-tetrafluorophenyl)methyl]-9H-beta-carboline CAS No. 116477-46-4](/img/structure/B14289987.png)
1-Methyl-9-[(2,3,5,6-tetrafluorophenyl)methyl]-9H-beta-carboline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-9-[(2,3,5,6-tetrafluorophenyl)methyl]-9H-beta-carboline is a synthetic compound that belongs to the beta-carboline family. Beta-carbolines are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties. This particular compound is characterized by the presence of a tetrafluorophenyl group, which can significantly influence its chemical and biological behavior.
Méthodes De Préparation
The synthesis of 1-Methyl-9-[(2,3,5,6-tetrafluorophenyl)methyl]-9H-beta-carboline typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Analyse Des Réactions Chimiques
1-Methyl-9-[(2,3,5,6-tetrafluorophenyl)methyl]-9H-beta-carboline can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Applications De Recherche Scientifique
1-Methyl-9-[(2,3,5,6-tetrafluorophenyl)methyl]-9H-beta-carboline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial strains and cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders due to its interaction with neurotransmitter receptors.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-9-[(2,3,5,6-tetrafluorophenyl)methyl]-9H-beta-carboline involves its interaction with various molecular targets. It can bind to neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. The compound may also inhibit certain enzymes, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but its unique structure allows it to interact with a wide range of biological molecules .
Comparaison Avec Des Composés Similaires
1-Methyl-9-[(2,3,5,6-tetrafluorophenyl)methyl]-9H-beta-carboline can be compared with other beta-carbolines and fluorinated compounds:
Propriétés
Numéro CAS |
116477-46-4 |
|---|---|
Formule moléculaire |
C19H12F4N2 |
Poids moléculaire |
344.3 g/mol |
Nom IUPAC |
1-methyl-9-[(2,3,5,6-tetrafluorophenyl)methyl]pyrido[3,4-b]indole |
InChI |
InChI=1S/C19H12F4N2/c1-10-19-12(6-7-24-10)11-4-2-3-5-16(11)25(19)9-13-17(22)14(20)8-15(21)18(13)23/h2-8H,9H2,1H3 |
Clé InChI |
SNYGKMQCUTULIA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC2=C1N(C3=CC=CC=C23)CC4=C(C(=CC(=C4F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone](/img/structure/B14289907.png)
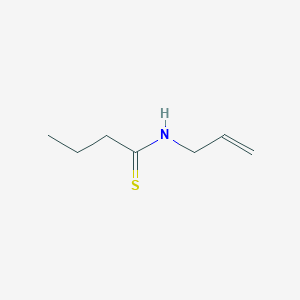
![5-Chloro-1-ethenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14289914.png)
![1-{[(Benzyloxy)carbonyl]oxy}-2-methylpyridin-1-ium chloride](/img/structure/B14289922.png)
![ethyl (Z)-2-[(2-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate](/img/structure/B14289926.png)
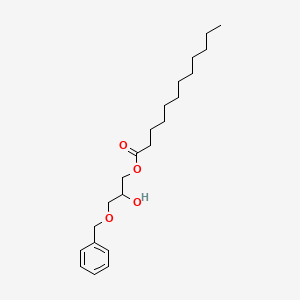
![2-[2-(Naphthalen-2-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14289941.png)
![1-[(5-Methyl-6-oxo-6H-1,3,4-oxadiazin-2-yl)methyl]pyridin-1-ium](/img/structure/B14289945.png)
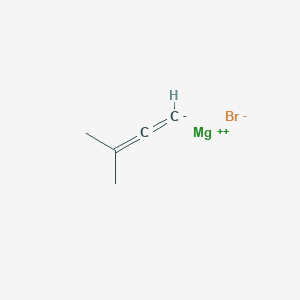
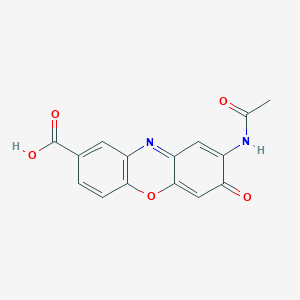
![Benzo[h]quinazolin-2(1H)-one, 4-(4-chlorophenyl)-3,4,5,6-tetrahydro-](/img/structure/B14289959.png)
